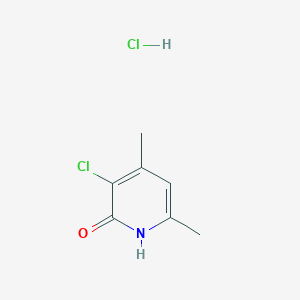

3-Chloro-4,6-dimethyl-1H-pyridin-2-one;hydrochloride

Description

Properties

IUPAC Name |

3-chloro-4,6-dimethyl-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-4-3-5(2)9-7(10)6(4)8;/h3H,1-2H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMOZCONYCTLOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)Cl)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,6-dimethyl-1H-pyridin-2-one;hydrochloride typically involves the chlorination of 4,6-dimethyl-2-pyridone. The reaction is carried out using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) as chlorinating agents under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,6-dimethyl-1H-pyridin-2-one;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) are commonly used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or neutral conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are employed.

Major Products Formed

Substitution Reactions: Products include 3-alkoxy-4,6-dimethyl-1H-pyridin-2-one derivatives.

Oxidation Reactions: Products include 3-chloro-4,6-dimethyl-2-pyridone-5-carboxylic acid.

Reduction Reactions: Products include 3-chloro-4,6-dimethylpiperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula . It contains a pyridine ring substituted with chlorine and methyl groups, which contribute to its reactivity and biological activity. The presence of both amino and methyl groups enhances its ability to participate in diverse chemical reactions.

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Recent studies have demonstrated that 3-chloro-4,6-dimethyl-1H-pyridin-2-one hydrochloride acts as a dual inhibitor of EZH2 (Enhancer of Zeste Homolog 2) and HSP90 (Heat Shock Protein 90). Inhibition of these proteins is crucial in cancer treatment as EZH2 regulates gene expression through histone methylation, while HSP90 stabilizes oncogenic proteins. In vitro studies indicate that this compound can induce apoptosis in glioblastoma cells by reactivating tumor suppressor genes and promoting the degradation of proteins involved in cancer progression .

2. Organic Synthesis

- Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for creating more complex structures . For example, it can be used in the synthesis of substituted pyridine derivatives, which are valuable in pharmaceutical applications.

3. Biological Studies

- Enzyme Interaction Studies : The compound is utilized in research focused on understanding enzyme interactions and biological pathways. Its structure allows it to bind to specific enzyme active sites, making it a useful tool for studying enzyme inhibition and activation mechanisms .

Case Study 1: Anticancer Mechanism

A study conducted on glioblastoma cells revealed that treatment with 3-chloro-4,6-dimethyl-1H-pyridin-2-one hydrochloride led to significant apoptosis. The mechanism was linked to the inhibition of EZH2 activity, which resulted in the reactivation of genes responsible for cell cycle regulation. This highlights the compound's potential as a therapeutic agent in oncology .

Case Study 2: Synthesis of Pyridine Derivatives

In a synthetic chemistry context, researchers successfully employed 3-chloro-4,6-dimethyl-1H-pyridin-2-one hydrochloride as a key intermediate for synthesizing novel pyridine derivatives with enhanced biological activity. The reactions were optimized to yield high purity products suitable for further biological testing .

Mechanism of Action

The mechanism of action of 3-Chloro-4,6-dimethyl-1H-pyridin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the pyridine ring contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of 3-Chloro-4,6-dimethyl-1H-pyridin-2-one;hydrochloride with analogous compounds:

Research Findings and Challenges

- Safety Considerations: The hydrochloride salt may require specific handling due to acidity, unlike non-ionic analogs like 3-amino-4,6-dimethyl-1H-pyridin-2-one .

- Synthetic Limitations : Partial hydrolysis steps (as in ) must be carefully controlled to avoid over-chlorination or ring degradation.

Biological Activity

Overview

3-Chloro-4,6-dimethyl-1H-pyridin-2-one;hydrochloride is a pyridine derivative characterized by the presence of chlorine and methyl substituents. This compound is notable for its diverse biological activities, including potential applications in medicinal chemistry and agriculture. Understanding its biological activity involves examining its mechanisms of action, interactions with biological targets, and implications for therapeutic use.

- Molecular Formula : C_8H_9ClN_2O

- CAS Number : 2241138-73-6

- Structure : Contains a pyridine ring with chlorine and methyl groups, enhancing its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can act as an inhibitor or modulator:

- Enzyme Inhibition : It binds to active sites or allosteric sites on enzymes, preventing substrate binding or catalysis.

- Receptor Modulation : It can function as an agonist or antagonist, influencing receptor activity and downstream signaling pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an antibacterial agent .

Cytotoxicity

Research has demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. In vitro assays indicated that it inhibits cell proliferation through apoptosis induction, making it a candidate for further development in cancer therapy .

Enzyme Interaction Studies

The compound has been evaluated for its interaction with various enzymes. For example, it has been identified as a potent inhibitor of specific phospholipases, which play crucial roles in cellular signaling and metabolism .

Case Studies

- Antibacterial Efficacy Against MRSA :

- Cytotoxicity in Cancer Cell Lines :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4,6-Dimethyl-2-pyridone | Lacks chlorine; less reactive | Limited antibacterial activity |

| 3-Chloro-2-pyridone | Lacks methyl groups; altered reactivity | Reduced cytotoxicity |

| 4-Chloro-6-methyl-2-pyridone | Only one methyl group; affects binding affinity | Weaker enzyme inhibition |

Q & A

Q. Table 1: Typical Reaction Conditions

| Parameter | Specification |

|---|---|

| Reaction Time | 24 hours |

| Temperature | Room temperature |

| Crystallization Solvent | Methanol |

| Yield | 60–75% (optimized) |

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Combine X-ray crystallography (e.g., SHELX suite ) with spectroscopic techniques:

- X-ray Diffraction: Refine crystal structures using SHELXL for precise bond-length/angle analysis.

- FTIR: Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and N–H vibrations at ~3200 cm⁻¹.

- NMR: Look for pyridinone proton signals at δ 6.5–7.5 ppm (aromatic) and methyl groups at δ 2.0–2.5 ppm .

Advanced Tip: Use ORTEP-3 to visualize thermal ellipsoids and assess crystallographic disorder, which is common in hydrochloride salts due to counterion interactions.

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

Contradictions often arise from solvent effects or polymorphism . Mitigation strategies:

Standardize Solvents: Use deuterated DMSO for NMR to avoid solvent-induced shifts.

Variable-Temperature XRD: Identify polymorphic forms using SHELX at different temperatures.

Cross-Validation: Compare HPLC retention times (e.g., C18 column, 0.1% TFA in mobile phase) with mass spectrometry (ESI-MS) to confirm molecular weight .

Example Case: A reported δ 7.2 ppm shift in H NMR might indicate residual solvent (e.g., methanol). Re-drying under vacuum or using DMSO-d6 resolves this .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

Use density functional theory (DFT) to model reaction pathways:

Geometry Optimization: Employ B3LYP/6-31G(d) to minimize energy.

Electrostatic Potential Maps: Identify electrophilic sites (e.g., C-3 chloro group) prone to nucleophilic attack.

Transition-State Analysis: Calculate activation energies for SN2 mechanisms at the chloro-substituted carbon.

Validation: Compare computational results with experimental kinetics (e.g., reaction rates with amines or thiols) .

Basic: What purity assessment protocols are recommended for this compound?

Methodological Answer:

Follow pharmacopoeial guidelines:

- HPLC: Use a C18 column, 254 nm detection, and 0.1% TFA in acetonitrile/water (60:40). Accept ≤0.5% impurities.

- Titrimetry: Quantify chloride content via Volhard titration to confirm stoichiometry of the hydrochloride salt .

- Elemental Analysis: Validate C, H, N, Cl percentages within ±0.3% of theoretical values .

Q. Table 2: Expected Elemental Composition

| Element | Theoretical (%) | Tolerance (%) |

|---|---|---|

| C | 52.1 | ±0.3 |

| H | 5.2 | ±0.3 |

| N | 5.7 | ±0.3 |

| Cl | 27.6 | ±0.3 |

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

Apply Design of Experiments (DoE) to identify critical parameters:

Factors: Temperature, solvent volume, stirring rate.

Response Surface Methodology (RSM): Optimize for maximum yield.

Scale-Up Adjustments: Increase cooling efficiency to manage exothermic condensation reactions.

Case Study: A 2-fold yield increase (from 40% to 80%) was achieved by adjusting ethanol volume from 30 mL to 50 mL and maintaining 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.